molecular formula C15H16Br4O7 B026506 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate CAS No. 20566-35-2

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate

Cat. No. B026506
CAS RN: 20566-35-2
M. Wt: 627.9 g/mol
InChI Key: OQHHASWHOGRCRC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate, commonly known as HETP, is a brominated flame retardant that has been used in various industrial and consumer products. Due to its high thermal stability and flame retardancy, it is widely used in electronic devices, textiles, and building materials. In

Scientific Research Applications

  • Polymer Synthesis : It is used to synthesize polymers with highly tapered side chains forming self-assembling, columnar hexagonal phases, contributing to advancements in polymer science (Chvalun et al., 1998).

  • Flame Retardant in Polyurethane Foams : This compound is an effective bromine flame retardant, particularly in the preparation of fire-resistant polyurethane foams. This is significant in enhancing fire safety in various products and applications (Brzozowski et al., 2002).

  • Consumer Goods : Bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), a related brominated flame retardant, is widely used in consumer items like furniture's polyurethane foam (Burkhard et al., 2021).

  • Battery Technology : Derivatives of this molecule with 2-hydroxypropyl substituents are used in rechargeable lithium batteries, particularly for overcharge protection (Tran‐van et al., 1999).

  • Medicinal Chemistry : The replacement reaction of this molecule can synthesize various aminodeoxy-α-D-glycopyranosides, which could be useful in scientific research applications, especially in the development of new drugs or therapeutic agents (Lemieux et al., 1981).

  • Antimicrobial and Antioxidant Properties : Phthalocyanine complexes with poly-hydroxyl groups, including those derived from this compound, show properties such as antioxidant, DNA cleavage, and antimicrobial activities, indicating their potential in biomedical research and applications (Ağırtaş et al., 2020).

  • Biocompatible Materials : PEtOx-coated nanomaterials, which can be synthesized using derivatives of this compound, exhibit high biocompatibility, stealth properties, and thermoresponsive behavior, making them useful for medical applications (Le et al., 2019).

  • Endocrine Disruption Potential : New brominated flame retardants like TBB and TBPH, which are related to this compound, exhibit potent agonist activity on the pregnane X receptor. This suggests their potential role in causing endocrine disruption, which is important for understanding environmental and health impacts (Skledar et al., 2016).

properties

IUPAC Name

1-O-[2-(2-hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br4O7/c1-7(21)6-26-15(23)9-8(10(16)12(18)13(19)11(9)17)14(22)25-5-4-24-3-2-20/h7,20-21H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHASWHOGRCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864948
Record name 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate

CAS RN

20566-35-2
Record name 1-[2-(2-Hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) 3,4,5,6-tetrabromo-1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20566-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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